![molecular formula C9H14O3 B12048386 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR](/img/structure/B12048386.png)
2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR
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Overview
Description
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a cyclic organic compound with the chemical formula C9H14O3. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxobicyclo[3.2.1]octane-6-carboxylic acid.
Reduction: Formation of 2-hydroxybicyclo[3.2.1]octane-6-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxobicyclo[3.2.1]octane-6-carboxylic acid
- 2-Hydroxybicyclo[3.2.1]octane-6-methanol
- Bicyclo[3.2.1]octane derivatives
Uniqueness
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1R,5S)-2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7?,8?/m0/s1 |
InChI Key |
FSQSHXLJRFYYMV-JAFIHTMFSA-N |
Isomeric SMILES |
C1CC([C@@H]2C[C@H]1C(C2)C(=O)O)O |
Canonical SMILES |
C1CC(C2CC1C(C2)C(=O)O)O |
Origin of Product |
United States |
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